molecular formula C19H17ClN4O2S B11288941 N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11288941
M. Wt: 400.9 g/mol
InChI Key: UGYZSCNBSGEVAZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a phenylurea moiety, and a chloromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenylurea Moiety: The phenylurea group is introduced by reacting the thiazole derivative with phenyl isocyanate.

    Attachment of the Chloromethylphenyl Group: The final step involves the acylation of the thiazole-phenylurea intermediate with 3-chloro-4-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)oxazol-4-yl)acetamide: Similar structure but with an oxazole ring instead of a thiazole ring.

    N-(3-chloro-4-methylphenyl)-2-(2-(3-phenylureido)imidazol-4-yl)acetamide: Contains an imidazole ring, offering different biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring, phenylurea moiety, and chloromethylphenyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H17ClN4O2S/c1-12-7-8-14(9-16(12)20)21-17(25)10-15-11-27-19(23-15)24-18(26)22-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)

InChI Key

UGYZSCNBSGEVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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